molecular formula C20H18N8O8S3 B124596 Ceftiolene CAS No. 77360-52-2

Ceftiolene

Cat. No.: B124596
CAS No.: 77360-52-2
M. Wt: 594.6 g/mol
InChI Key: WJXAHFZIHLTPFR-JLRJEBFFSA-N
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Description

Ceftiofur is a third-generation cephalosporin antibiotic, first described in 1987. It is primarily used in veterinary medicine and is effective against a broad spectrum of Gram-positive and Gram-negative bacteria. Ceftiofur is marketed under various brand names, including Excenel, Naxcel, and Excede .

Preparation Methods

Ceftiofur can be synthesized through several methods. One common method involves the preparation of ceftiofur hydrochloride by adding ceftiofur hydrochloride as a bulk pharmaceutical chemical into a compound solvent, stirring to obtain a mixed suspension, and then adding a suspending agent into an injection solvent. The solution is then cooled, mixed, and sterilized to obtain the final product . Another method involves the preparation of ceftiofur injection by mixing ceftiofur with an alcoholic solvent .

Chemical Reactions Analysis

Ceftiofur undergoes various chemical reactions, including hydrolysis by beta-lactamase, which it is resistant to. It also undergoes oxidation and reduction reactions. Common reagents used in these reactions include 1,4-dithioerythritol for reduction . The major products formed from these reactions include desfuroylceftiofur, which also has antibiotic activity .

Scientific Research Applications

Mechanism of Action

Ceftiofur exerts its antibacterial action by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall, inhibiting the final transpeptidation step of peptidoglycan synthesis. This inhibition prevents the cross-linkage of peptidoglycan chains, leading to the weakening and eventual rupture of the bacterial cell wall .

Properties

IUPAC Name

(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(E)-2-[[5,6-dioxo-4-(2-oxoethyl)-1H-1,2,4-triazin-3-yl]sulfanyl]ethenyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N8O8S3/c1-36-26-10(9-7-39-19(21)22-9)13(30)23-11-15(32)28-12(18(34)35)8(6-38-17(11)28)2-5-37-20-25-24-14(31)16(33)27(20)3-4-29/h2,4-5,7,11,17H,3,6H2,1H3,(H2,21,22)(H,23,30)(H,24,31)(H,34,35)/b5-2+,26-10-/t11-,17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJXAHFZIHLTPFR-JLRJEBFFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C=CSC4=NNC(=O)C(=O)N4CC=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO/N=C(/C1=CSC(=N1)N)\C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)/C=C/SC4=NNC(=O)C(=O)N4CC=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N8O8S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101024597
Record name Cefatiolene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101024597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

594.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77360-52-2
Record name Ceftiolene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=77360-52-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ceftiolene [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077360522
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cefatiolene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101024597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CEFTIOLENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/28TV2P33KF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does Ceftiolene exert its antibacterial effect? What happens within the bacteria after it interacts with this compound?

A1: this compound, like other β-lactam antibiotics, targets penicillin-binding proteins (PBPs) in bacteria [, ]. PBPs are enzymes crucial for peptidoglycan synthesis, a mesh-like layer that provides structural integrity to the bacterial cell wall. By binding to PBPs, this compound disrupts peptidoglycan synthesis, ultimately leading to bacterial cell lysis and death [].

Q2: The research mentions that this compound shows strong bacteriolytic activity. How does this compare to other cephalosporins?

A2: Studies comparing this compound to other cephalosporins, such as Cefotaxime and Ceftriaxone, found that its bacteriolytic activity against Gram-negative bacteria was comparable to Ceftriaxone and significantly better than other third-generation cephalosporins tested []. This strong lytic activity could be advantageous in quickly clearing infections.

Q3: How does the chemical structure of this compound relate to its detection and classification?

A3: this compound, containing the 2-aminothiazolyl-4-yl-2-alkoxyiminoacetamido substituent, shares a specific structural feature with other β-lactam antibiotics like Cefotaxime and Ceftazidime []. This shared structure allows for a unique colorimetric detection method. When reacted with sodium nitrite under acidic conditions, these antibiotics produce a distinct purple or cherry-red color, enabling their identification and even quantification [].

Q4: The studies mention using radioactive diaminopimelic acid (DAP) incorporation to understand this compound's action. What does this reveal about its mechanism?

A4: Researchers used radiolabeled DAP, a key component of peptidoglycan, to investigate the impact of this compound on bacterial cell wall synthesis []. They measured the concentration of this compound needed to inhibit DAP incorporation by 90% (CII 90) in various bacterial strains. Interestingly, the CII 90 varied significantly from the minimum inhibitory concentration (MIC), suggesting that this compound's effects on cell wall synthesis and its overall growth inhibition might not be directly proportional []. This highlights the complexity of antibiotic action beyond simple MIC measurements.

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